molecular formula C16H11FN2O2S B2825916 4-(3-fluoro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1207023-57-1

4-(3-fluoro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2825916
CAS No.: 1207023-57-1
M. Wt: 314.33
InChI Key: GRZTUYRJPZZLIR-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a heterocyclic compound that belongs to the class of thiazines. Thiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Scientific Research Applications

4-(3-fluoro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to determine its mechanism of action. If it’s intended for use as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing harm to the environment . Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use as a pharmaceutical compound, studying its reactivity to develop new synthetic methods, or exploring its physical properties for potential use in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves the annulation of the thiazine ring to a pre-existing aromatic system. One common method involves the reaction of 3-fluoro-4-methylphenylthiourea with a suitable halogenated aromatic compound under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazine ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-fluoro-4-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is unique due to the presence of the fluorine atom and the specific arrangement of the thiazine ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c1-11-6-7-12(8-14(11)17)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZTUYRJPZZLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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